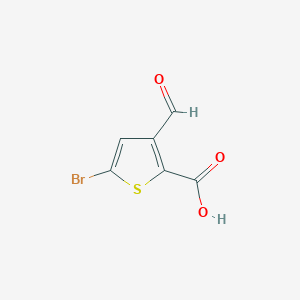
5-Bromo-3-formyl-2-thiophenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Brom-3-formyl-2-thiophencarbonsäure ist eine heterocyclische Verbindung, die Brom-, Formyl- und Carbonsäurefunktionalitäten an einem Thiophenring enthält.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Brom-3-formyl-2-thiophencarbonsäure umfasst typischerweise die Bromierung von 3-Formyl-2-thiophencarbonsäure. Eine gängige Methode beinhaltet die Verwendung von Brom in Essigsäure als Lösungsmittel unter kontrollierten Temperaturbedingungen . Die Reaktion verläuft mit der Substitution eines Wasserstoffatoms am Thiophenring durch ein Bromatom.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind nicht umfassend dokumentiert. Der allgemeine Ansatz beinhaltet großtechnische Bromierungsreaktionen mit geeigneten Sicherheitsmaßnahmen zur Handhabung von Brom und anderen reaktiven Zwischenprodukten.
Chemische Reaktionsanalyse
Reaktionstypen
5-Brom-3-formyl-2-thiophencarbonsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Formylgruppe kann zu einer Carbonsäure oxidiert werden.
Reduktion: Die Formylgruppe kann zu einem Alkohol reduziert werden.
Substitution: Das Bromatom kann durch andere Nukleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) verwendet.
Substitution: Nukleophile wie Amine oder Thiole können das Bromatom unter geeigneten Bedingungen ersetzen.
Hauptprodukte
Oxidation: 5-Brom-2-thiophencarbonsäure.
Reduktion: 5-Brom-3-hydroxymethyl-2-thiophencarbonsäure.
Substitution: Verschiedene substituierte Thiophenderivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
5-Brom-3-formyl-2-thiophencarbonsäure wird in mehreren wissenschaftlichen Forschungsbereichen eingesetzt:
Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.
Biologie: Es wird in der Untersuchung von Enzyminhibition und Protein-Ligand-Interaktionen verwendet.
Industrie: Verwendung bei der Synthese von Farbstoffen, Pigmenten und anderen Spezialchemikalien.
Wirkmechanismus
Der Wirkmechanismus von 5-Brom-3-formyl-2-thiophencarbonsäure beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Das Bromatom und die Formylgruppe können jeweils an elektrophilen und nukleophilen Reaktionen teilnehmen. Diese Wechselwirkungen können die Aktivität von Enzymen und anderen Proteinen modulieren, was es zu einem wertvollen Werkzeug in der biochemischen Forschung macht .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-formyl-2-thiophenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under suitable conditions.
Major Products
Oxidation: 5-Bromo-2-thiophenecarboxylic acid.
Reduction: 5-Bromo-3-hydroxymethyl-2-thiophenecarboxylic acid.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-formyl-2-thiophenecarboxylic acid is utilized in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-formyl-2-thiophenecarboxylic acid involves its interaction with various molecular targets. The bromine atom and formyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Brom-2-thiophencarbonsäure: Fehlt die Formylgruppe, was sie in bestimmten chemischen Reaktionen weniger reaktiv macht.
3-Formyl-2-thiophencarbonsäure: Fehlt das Bromatom, was sich auf seine elektrophilen Eigenschaften auswirkt.
5-Brom-3-hydroxymethyl-2-thiophencarbonsäure: Eine reduzierte Form der Verbindung mit unterschiedlicher Reaktivität.
Einzigartigkeit
5-Brom-3-formyl-2-thiophencarbonsäure ist einzigartig aufgrund des Vorhandenseins sowohl von Brom- als auch von Formylgruppen, die eine vielseitige Plattform für verschiedene chemische Umwandlungen und Anwendungen in der wissenschaftlichen Forschung bieten .
Eigenschaften
Molekularformel |
C6H3BrO3S |
|---|---|
Molekulargewicht |
235.06 g/mol |
IUPAC-Name |
5-bromo-3-formylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H3BrO3S/c7-4-1-3(2-8)5(11-4)6(9)10/h1-2H,(H,9,10) |
InChI-Schlüssel |
ZQWZMQWWBLCRRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1C=O)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


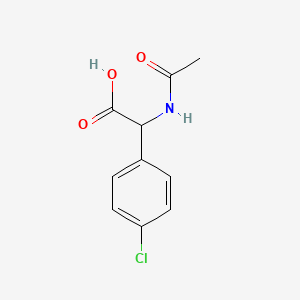
![N-[4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B12284688.png)
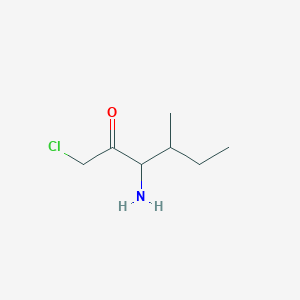
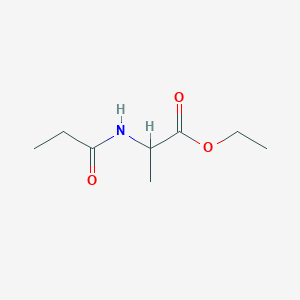
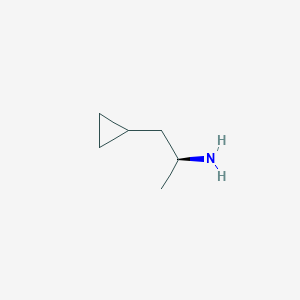

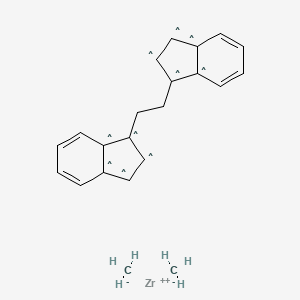
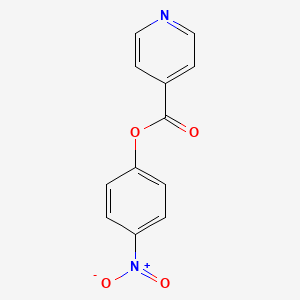
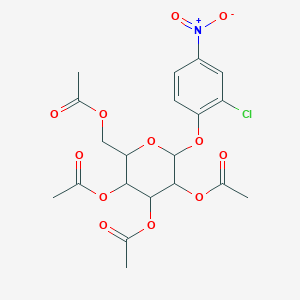
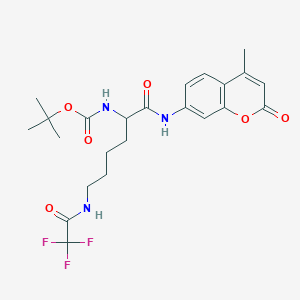

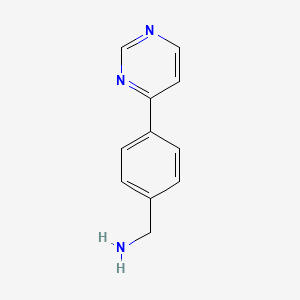
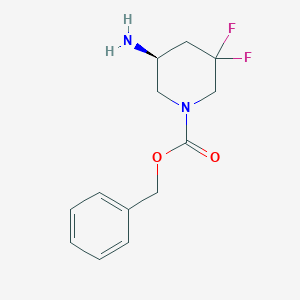
![N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate](/img/structure/B12284773.png)
